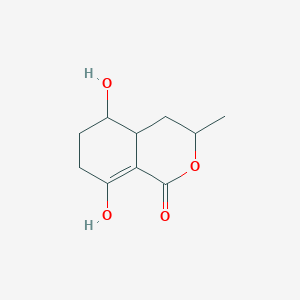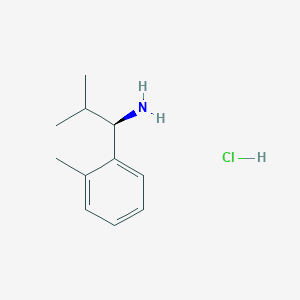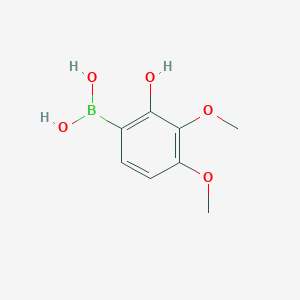![molecular formula C9H12N4O B11902395 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11902395.png)
7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a triazolo-pyrimidine core. This compound is part of a broader class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed .
化学反応の分析
Types of Reactions
7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in chloroform.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .
科学的研究の応用
7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its antimicrobial and anticancer properties.
1,2,4-Triazolo[4,3-b]pyridazine: Exhibits various pharmacological activities.
Uniqueness
7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C9H12N4O |
|---|---|
分子量 |
192.22 g/mol |
IUPAC名 |
7-methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C9H12N4O/c1-5-8-12-11-7(3)13(8)6(2)10-9(5)14-4/h1-4H3 |
InChIキー |
GZQFMSJYTSZPBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N2C1=NN=C2C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


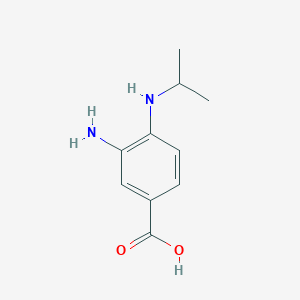


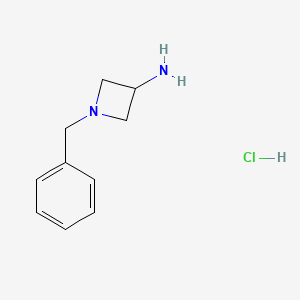

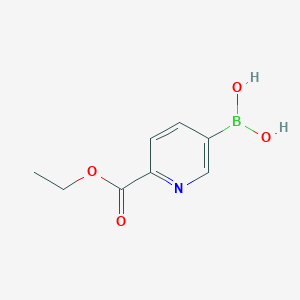
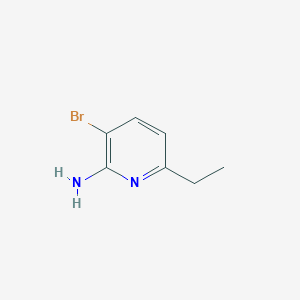
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
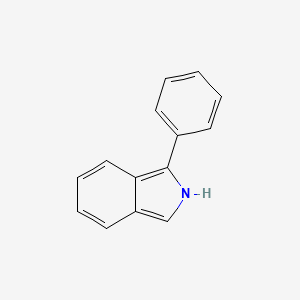
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)

